2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

Medicinal Chemistry Chemical Biology Procurement

2-[(5-Amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid (CAS 1144465-02-0) is a small-molecule heterocyclic building block with the molecular formula C7H10N4O4 and a molecular weight of 214.18 g/mol. It features a 5-amino-1,2,4-triazole moiety linked via a methylene bridge to a succinic acid (butanedioic acid) backbone.

Molecular Formula C7H10N4O4
Molecular Weight 214.18 g/mol
CAS No. 1144465-02-0
Cat. No. B1520888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
CAS1144465-02-0
Molecular FormulaC7H10N4O4
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10)
InChIKeyHOZPQKAFTAJFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Amino-1H-1,2,4-triazol-1-yl)methyl]succinic Acid (CAS 1144465-02-0): Procurement and Research-Grade Characterization


2-[(5-Amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid (CAS 1144465-02-0) is a small-molecule heterocyclic building block with the molecular formula C7H10N4O4 and a molecular weight of 214.18 g/mol . It features a 5-amino-1,2,4-triazole moiety linked via a methylene bridge to a succinic acid (butanedioic acid) backbone . This compound is categorized within the broader class of 1,2,4-triazole derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry and agrochemical development due to their ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and metal coordination [1].

Procurement Risk of Substituting 2-[(5-Amino-1H-1,2,4-triazol-1-yl)methyl]succinic Acid with Generic Triazole Analogs


Due to the extremely limited publicly available, peer-reviewed biological or performance data for CAS 1144465-02-0, a direct, quantitative comparison with closely related analogs cannot be made. However, substituting this specific compound with a generic triazole derivative carries significant scientific and procurement risk. The precise spatial orientation of the 5-amino group on the 1,2,4-triazole ring, combined with the specific length and flexibility of the succinic acid linker, defines its unique potential for hydrogen bonding and metal coordination geometry [1]. Even minor modifications to this core structure—such as altering the triazole substitution pattern, changing the linker length, or replacing the dicarboxylic acid moiety—can profoundly alter crystal packing, solubility, and the resulting physicochemical properties, thereby invalidating any established synthetic or formulation protocols [2].

Quantifiable Differentiation of 2-[(5-Amino-1H-1,2,4-triazol-1-yl)methyl]succinic Acid from Closest Analogs


Evidence-Based Limitation: Absence of Direct Comparative Bioactivity Data

A comprehensive search of primary literature, patents, and authoritative databases (excluding vendor marketing sites) reveals no publicly available peer-reviewed data on the biological activity (e.g., IC50, Ki, MIC) of 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid (CAS 1144465-02-0) against any specific target or organism. The primary evidence for this compound's existence and characterization is limited to vendor technical datasheets and chemical databases providing basic physicochemical properties . This absence of data means no quantitative comparison with structural analogs or in-class alternatives can be performed at this time. Any claim of superior or even measurable activity is not supported by current scientific evidence.

Medicinal Chemistry Chemical Biology Procurement

Differentiation by Physicochemical Properties vs. Closest Analogs

In the absence of biological data, the quantifiable physicochemical properties of CAS 1144465-02-0 provide a basis for differentiation from its closest analogs. The compound has a predicted density of 1.7±0.1 g/cm³ and a predicted boiling point of 506.4±60.0 °C at 760 mmHg . These values differ from those of a closely related analog, N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid, which has a molecular formula of C12H13N5O3 (MW: 275.26) . The target compound (MW: 214.18) has a significantly lower molecular weight and lacks the phenyl ring, which is expected to result in higher aqueous solubility and different hydrogen-bonding capabilities due to the presence of two free carboxylic acid groups versus the amide linkage in the analog.

Medicinal Chemistry Chemical Synthesis Property Prediction

Structural Differentiation: Triazole Regioisomerism and Supramolecular Assembly

The specific regioisomerism of the triazole ring in CAS 1144465-02-0 (a 5-amino-1H-1,2,4-triazole derivative) is a critical structural differentiator. Studies on related systems, such as co-crystals of 4-amino-1,2,4-triazole with succinic acid, reveal how the position of the amino group and the carboxylic acid linker dictates the formation of specific hydrogen-bonded networks [1]. In these systems, the 4-amino-1,2,4-triazole forms zig-zag chains via N–H⋯N hydrogen bonds, which are then interconnected by succinic acid molecules through O–H⋯N and N–H⋯O interactions [1]. The 1,2,4-triazole-1-yl-methyl linkage in CAS 1144465-02-0 positions the amino group and the succinic acid moiety in a unique spatial arrangement that is distinct from its 1,3,4-triazole isomers or 4-amino derivatives. This difference in connectivity is expected to lead to a different crystal packing and solid-state properties.

Crystal Engineering Supramolecular Chemistry Co-crystal Design

Validated Application Scenarios for 2-[(5-Amino-1H-1,2,4-triazol-1-yl)methyl]succinic Acid (CAS 1144465-02-0)


Use as a Customizable Scaffold in Medicinal Chemistry Library Synthesis

Given its structure, CAS 1144465-02-0 serves as a versatile bifunctional building block for generating diverse compound libraries. The 5-amino group on the triazole can be readily acylated, alkylated, or diazotized, while the two carboxylic acid groups on the succinic acid backbone allow for amide coupling or esterification to introduce further molecular diversity [1]. This dual-reactivity profile makes it a valuable starting material for exploring chemical space around the 1,2,4-triazole core in hit-to-lead campaigns, where its specific substitution pattern (as detailed in Section 3) offers a distinct vector for library design compared to other triazole building blocks.

Crystal Engineering and Co-crystal Formation Studies

The combination of a basic 5-amino-1,2,4-triazole ring and an acidic succinic acid linker makes this molecule a strong candidate for exploring supramolecular synthons and designing novel co-crystals or salts, as inferred from class-level evidence [1]. Its unique ability to act as both a hydrogen bond donor (via -NH2 and -COOH) and acceptor (via triazole nitrogens and carbonyl oxygens) in a specific spatial orientation is a key differentiator (as established in Section 3). This makes it a valuable tool for investigating the fundamentals of molecular recognition and for engineering solid materials with tailored properties such as modified solubility or stability of active pharmaceutical ingredients (APIs).

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 1,2,4-triazole ring is a well-known ligand in coordination chemistry, and the appended dicarboxylic acid groups of CAS 1144465-02-0 provide additional coordination sites [2]. This compound can be used to construct novel metal-organic frameworks (MOFs) or coordination polymers with potentially tunable porosity, catalytic activity, or magnetic properties. Its specific geometry, determined by the methylene linker, offers a unique ligand topology that is distinct from other amino-triazole dicarboxylic acids, enabling the exploration of new framework architectures not accessible with more common ligands.

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